N-(3,4-dimethylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core with methoxy and thiophene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group can produce amines .
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.
Benzamide Derivatives: Compounds such as N-(3,4-dimethoxyphenyl)ethylacetamide have similar structural features and are used in different applications.
Uniqueness
N-(3,4-DIMETHYLPHENYL)-2-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its combination of methoxy, thiophene, and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C21H21NO2S |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H21NO2S/c1-15-10-11-17(13-16(15)2)22(14-18-7-6-12-25-18)21(23)19-8-4-5-9-20(19)24-3/h4-13H,14H2,1-3H3 |
InChI Key |
ZIJRMFQDZLQOMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3OC)C |
Origin of Product |
United States |
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